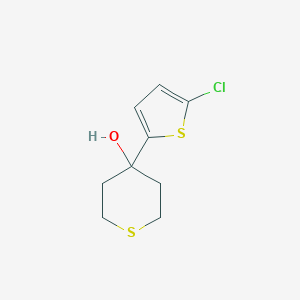

4-(5-Chlorothiophen-2-yl)thian-4-ol

Description

4-(5-Chlorothiophen-2-yl)thian-4-ol is a heterocyclic compound featuring a tetrahydrothiopyran (thian) core substituted at the 4-position with a hydroxyl group and a 5-chlorothiophen-2-yl moiety. The 5-chlorothiophenyl substituent introduces electron-withdrawing characteristics, which may modulate electronic properties and reactivity. For instance, chlorothiophenyl-containing intermediates, such as those synthesized via POCl₃-mediated chlorination or thiourea-based sulfhydrylation (as seen in ), highlight plausible synthetic pathways for derivatives with similar structural motifs .

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS2/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFAJCWLYUEGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC=C(S2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1(C2=CC=C(S2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Precursors

In a method analogous to the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, bromination of 1-(thiophen-2-yl)ethanone using bromine (Br₂) in ether yields 2-bromo-1-(thiophen-2-yl)ethan-1-one. For chlorinated analogs, chlorination agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may replace bromine. The position of chlorine substitution (e.g., para vs. meta) is controlled by directing groups or reaction conditions.

Condensation with Thiourea

Thiourea-mediated cyclization is a robust strategy for integrating sulfur-containing rings. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine is synthesized via condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea under reflux. This approach could be adapted to form thian-4-ol by modifying the carbon chain length and introducing hydroxyl groups.

Thian-4-ol Ring Formation

The six-membered thian-4-ol ring requires cyclization of a suitable precursor with a sulfur atom and hydroxyl group at the 4-position.

Acid-Catalyzed Cyclization

A patent detailing the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole demonstrates the utility of acidic conditions for cyclization. Reacting 3-acetylpropanol with thiourea in HCl yields a thiazole intermediate, which undergoes nitrosation and reduction to introduce the hydroxyl group. For thian-4-ol, a four-carbon diol precursor (e.g., 4-hydroxythian-4-ol) could be cyclized using concentrated H₂SO₄ or polyphosphoric acid.

Example Protocol

-

Precursor Preparation : 5-Chlorothiophene-2-carbaldehyde is reacted with 1,4-dibromobutane in a nucleophilic substitution to form 5-chlorothiophen-2-yl-butane-1,4-diol.

-

Cyclization : The diol is treated with thiourea in HCl at 78–100°C for 3–8 hours, facilitating sulfur incorporation and ring closure.

-

Hydroxyl Group Activation : Subsequent nitrosation with NaNO₂/HCl and reduction with NaH₂PO₂ introduces the hydroxyl group at the 4-position.

Coupling Strategies for Thiophene-Thianol Integration

Coupling the 5-chlorothiophene subunit with the thian-4-ol ring necessitates regioselective bond formation.

Nucleophilic Aromatic Substitution

If the thiophene bears a leaving group (e.g., bromide), the thian-4-ol ring can act as a nucleophile. For instance, 4-hydroxythian-4-ol (generated via cyclization) may displace bromide from 2-bromo-5-chlorothiophene under basic conditions.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling could link boronic acid-functionalized thian-4-ol with 5-chlorothiophene-2-yl halides. This method offers high regioselectivity and compatibility with sensitive functional groups.

Optimization of Reaction Conditions

Yield and purity depend critically on reaction parameters, as evidenced by studies on analogous compounds.

Solvent and Catalyst Systems

-

Deep Eutectic Solvents (DES) : Choline chloride-based DES (e.g., ChCl:PTSA) enhances reaction efficiency in dihydroquinolinone synthesis, achieving yields up to 85%. Similar solvents may improve thian-4-ol cyclization.

-

Oxidants and Catalysts : Ceric ammonium nitrate (CAN) and TEMPO are effective in one-pot syntheses, particularly for oxidative coupling steps.

Temperature and pH Control

-

Cyclization : Optimal temperatures range from 78–100°C, with acidic pH (HCl) favoring ring closure.

-

Post-Reaction Workup : Adjusting pH to 8.5–10.5 with NaOH facilitates product isolation via extraction (e.g., ethyl acetate or dichloromethane).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted positional isomers may form during thiophene chlorination. Using directing groups (e.g., acetyl or nitro groups) or low-temperature conditions (-10°C) enhances selectivity for the 5-position.

Hydroxyl Group Stability

The hydroxyl group in thian-4-ol is prone to oxidation or elimination. Protective strategies, such as silylation (e.g., TBSCl) or acetylation, stabilize the intermediate during harsh reactions.

Analytical and Purification Techniques

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

“4-(5-Chlorothiophen-2-yl)thian-4-ol” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of “this compound” typically involve specific reagents and conditions, such as:

Oxidizing agents: These include substances like potassium permanganate and hydrogen peroxide.

Reducing agents: These include substances like sodium borohydride and lithium aluminum hydride.

Catalysts: These include substances like palladium on carbon and platinum.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. Common products include:

Oxidized derivatives: These are formed through oxidation reactions.

Reduced derivatives: These are formed through reduction reactions.

Substituted derivatives: These are formed through substitution reactions.

Scientific Research Applications

“4-(5-Chlorothiophen-2-yl)thian-4-ol” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in studies of biological processes and as a tool for probing cellular functions.

Medicine: It has potential therapeutic applications and is used in drug development and testing.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of “4-(5-Chlorothiophen-2-yl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Inhibiting enzymes: It may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.

Modulating signaling pathways: It may modulate signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle: The target compound’s thian ring offers distinct conformational flexibility compared to thiazole or thiopyran cores.

- Substituent Effects : The 5-chlorothiophenyl group in the target compound contrasts with the methoxyphenyl () and chlorophenyl () groups. Methoxy groups are electron-donating, while chloro substituents are electron-withdrawing, influencing electronic density and reactivity.

- Functional Groups : The hydroxyl group in the target compound and ’s derivative enables hydrogen bonding, likely improving aqueous solubility relative to the carboxylic acid in (which may form salts) or the hydrophobic chloromethyl group in .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(5-Chlorothiophen-2-yl)thian-4-ol, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, starting with halogenated thiophene precursors. For example, coupling 5-chlorothiophene-2-carboxylic acid derivatives with thian-4-ol intermediates under palladium-catalyzed cross-coupling conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How should researchers approach the spectroscopic characterization of this compound to ensure accurate structural elucidation?

- Answer : Use a combination of techniques:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~790 cm⁻¹, hydroxyl group at ~3400 cm⁻¹) .

- NMR : ¹H NMR to resolve thiophene proton environments (δ 6.8–7.2 ppm) and thian-4-ol protons (δ 4.2–4.5 ppm). ¹³C NMR confirms carbon skeleton integrity .

- X-ray Crystallography : For unambiguous confirmation, refine structures using SHELXL (SHELX suite) with high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when characterizing derivatives of this compound?

- Answer : Cross-validate data using complementary tools:

- Mercury CSD : Compare experimental crystallographic data (e.g., bond lengths, angles) with database entries to identify outliers .

- DFT Calculations : Predict NMR/IR spectra and compare with experimental results to detect conformational flexibility or solvation effects .

- Multi-Technique Refinement : Combine X-ray data with solid-state NMR to resolve discrepancies in dynamic molecular regions .

Q. What experimental strategies are effective in elucidating the biological mechanism of action of this compound derivatives?

- Answer :

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen against enzyme libraries (e.g., kinases, cytochrome P450) .

- Pathway Analysis : Conduct transcriptomic/proteomic profiling in cell lines treated with derivatives to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Mutagenesis Studies : Modify suspected binding sites on target proteins (e.g., ATP-binding pockets) to confirm interaction specificity .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

- Answer :

- Docking Simulations : Use AutoDock Vina to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the thiophene-thian-4-ol scaffold .

- Kinetic Modeling : Apply DFT-derived transition states (e.g., using ORCA) to optimize reaction conditions (e.g., solvent polarity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.